Phormia defensin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATCDLLSGTGINHSACAAHCLLRGNRGGYCNGKGVCVCRN |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Phormia Defensin a
Genomic Organization and Gene Structure
The gene encoding Phormia defensin (B1577277) A is characterized by a specific organization that facilitates its rapid expression in response to infection. While detailed analyses of the intron-exon structure of the Phormia terranovae defensin gene are not extensively documented in the provided results, studies on related insect defensin genes, such as those in Drosophila, reveal an intronless structure for the defensin gene (Def). karger.com This lack of introns allows for a more streamlined and rapid process of transcription and translation, a critical feature for an immediate immune response. In contrast, defensin genes in other insects like the wood ant Formica aquilonia and bees contain introns. researchgate.net The genomic organization of defensin genes can vary significantly even among different insect orders, reflecting evolutionary adaptations to diverse pathogenic pressures. researchgate.netresearchgate.netportlandpress.com
Biosynthesis and Post-Translational Maturation
The production of the active Phormia defensin A peptide involves a multi-step process of biosynthesis and post-translational modifications.
Precursor Polypeptide Structure and Processing
This compound is initially synthesized as a larger, inactive precursor protein known as a prepro-peptide. nih.govembopress.orgresearchgate.netnih.gov This precursor has a distinct domain organization consisting of a signal peptide, a pro-sequence, and the mature defensin sequence. nih.govresearchgate.netembopress.orgscite.ai Molecular cloning and cDNA analysis have revealed that the prepro-peptide of Phormia defensin is composed of 94 amino acids. nih.govresearchgate.netembopress.org This precursor structure is a common feature for many antimicrobial peptides, including defensins in other insects and even in humans. researchgate.netembopress.orgscite.ai
The table below summarizes the components of the this compound precursor polypeptide.
| Precursor Component | Length (Amino Acid Residues) | Function |
| Signal Peptide | 23 | Directs the precursor to the secretory pathway. nih.govembopress.orgresearchgate.net |
| Pro-sequence | 34 | Believed to be involved in the correct folding of the mature peptide and may prevent premature activity. nih.govembopress.orgresearchgate.netembopress.org |
| Mature Defensin A | 40 | The final, active antimicrobial peptide. nih.govembopress.orgresearchgate.net |
Enzymatic Cleavage Mechanisms
The maturation of this compound from its precursor form requires precise enzymatic cleavage. The initial step involves the removal of the signal peptide. nih.govresearchgate.netembopress.org Subsequently, the pro-sequence is excised to release the mature, active defensin peptide. nih.govresearchgate.netembopress.org This final cleavage step is often mediated by specific proteases that recognize particular amino acid sequences. In the Phormia defensin precursor, a doublet of basic residues, Lysine-Arginine (Lys-Arg), is located immediately before the N-terminus of the mature defensin sequence. researchgate.netembopress.org This dibasic motif is a conserved cleavage site recognized by furin-like proteases, a common mechanism for the processing of pro-proteins in many organisms. nih.govnih.govtandfonline.com
Transcriptional Regulation and Induction Pathways
The expression of the this compound gene is tightly regulated and can be rapidly induced in response to immune challenges.
Characterization of Inducible Expression
The synthesis of this compound is not constitutive but is instead induced upon encountering pathogens or injury. nih.govembopress.orgresearchgate.netnih.govnih.govpdbj.org This inducible expression is a hallmark of the insect innate immune response. asm.org The primary sites of defensin synthesis in Phormia terranovae larvae are the fat body, which is analogous to the mammalian liver, and a specific type of blood cell called thrombocytoids. nih.govresearchgate.netnih.gov
Injection of bacteria into Phormia terranovae larvae triggers a potent and rapid transcriptional response, leading to the synthesis of defensin mRNA. nih.govembopress.orgresearchgate.netnih.govresearchgate.net Notably, the induction of the defensin gene is not specific to the type of bacteria; both Gram-positive and Gram-negative bacteria can elicit this response. nih.govresearchgate.netnih.gov Furthermore, even sterile injury or the injection of bacterial components like lipopolysaccharides (LPS) is sufficient to induce defensin gene transcription. nih.govresearchgate.netresearchgate.net This suggests that the immune system recognizes general patterns associated with infection or tissue damage rather than specific pathogens. nih.govresearchgate.net
The induction of defensin gene expression is regulated by signaling pathways that are highly conserved across the animal kingdom. asm.orgfrontiersin.org In insects, the Toll and Immune deficiency (IMD) pathways are the principal signaling cascades that control the expression of antimicrobial peptides. researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.comscispace.com These pathways are activated by the recognition of microbial components, leading to the activation of transcription factors, primarily from the NF-κB family. asm.orgfrontiersin.orgmdpi.comnih.govmicrobiologyresearch.org These transcription factors then bind to specific regulatory regions in the promoter of the defensin gene, initiating its transcription. asm.orgmdpi.comnih.gov The expression of defensin genes is typically transient, and a second challenge after a certain period elicits a response similar to the first, indicating a lack of long-term immunological memory. nih.govresearchgate.net
The table below illustrates the transcriptional response of the defensin gene in Phormia larvae to an injection of LPS.
| Time After Stimulation (hours) | Defensin mRNA Levels (Relative Units) |
| 0 | 0 |
| 3 | + |
| 8 | +++ |
| 24 | + |
This table is a qualitative representation based on findings that defensin mRNA levels increase within 8 hours of stimulation and are relatively short-lived. researchgate.netresearchgate.net
Involvement of Canonical Immune Signaling Pathways
The regulation of this compound expression is governed by conserved immune signaling pathways that are central to insect immunity. The two primary pathways implicated in the induction of antimicrobial peptides are the Toll and the Immune deficiency (IMD) pathways.
Toll Pathway Regulation of this compound Expression
The Toll signaling pathway is a crucial component of the innate immune response in insects, primarily activated by Gram-positive bacteria and fungi. cambridge.org This pathway is known to regulate the expression of various antimicrobial peptides, including defensins. cambridge.orgresearchgate.net In Drosophila melanogaster, the Toll pathway is essential for the full induction of the defensin gene. scispace.comkarger.com The activation of the Toll pathway leads to the nuclear translocation of NF-κB-like transcription factors, such as Dorsal and the Dorsal-related immunity factor (Dif), which then bind to specific sites in the promoter regions of target genes, including defensin, to initiate transcription. cambridge.orgtandfonline.com While direct evidence in Phormia is less detailed, the high degree of conservation of these pathways across Diptera suggests a similar mechanism of regulation for this compound. mdpi.com
IMD Pathway Modulation of this compound Expression
The IMD pathway is another key signaling cascade in insect immunity, typically triggered by Gram-negative bacteria. cambridge.org This pathway also culminates in the activation of an NF-κB-like transcription factor, Relish, which controls the expression of a wide array of antimicrobial peptides. tandfonline.complos.org In many insects, there is significant cross-talk and co-regulation between the Toll and IMD pathways in controlling defensin expression. researchgate.netmdpi.com For instance, studies in other insects have shown that both pathways can be essential for the full induction of defensin genes. scispace.com The presence of IMD-responsive elements upstream of defensin genes in other fly species further supports the role of this pathway in their regulation. cdnsciencepub.com It is likely that the expression of this compound is also modulated by the IMD pathway, allowing for a broad-spectrum response to different types of bacterial challenges.
Cellular and Tissue-Specific Sites of Synthesis
The production of this compound is localized to specific cells and tissues within the insect body, primarily the fat body and certain types of hemocytes.
Role of Hemocytes in Defensin Production
Hemocytes, the blood cells of insects, play a multifaceted role in the immune response, including phagocytosis, encapsulation, and the synthesis of antimicrobial peptides. annualreviews.org In Phormia terranovae, a specific type of hemocyte known as the thrombocytoid has been identified as a site of defensin A synthesis. nih.govresearchgate.netembopress.org In situ hybridization studies have shown that following an immune challenge, thrombocytoids actively transcribe the defensin gene. nih.govresearchgate.net These cells are capable of interpreting signals initiated by injury or infection and respond by producing defensin, which is then secreted into the hemolymph to combat invading pathogens. nih.govresearchgate.netresearchgate.net
Contribution of Adipocytes to Defensin Synthesis
The fat body, an organ analogous to the vertebrate liver and adipose tissue, is a major site of antimicrobial peptide synthesis in insects. annualreviews.orgmdpi.com In Phormia terranovae, adipocytes, the primary cells of the fat body, are a significant source of defensin A production. nih.govresearchgate.netembopress.org Following an immune stimulus, such as a sterile injury or bacterial injection, the fat body is induced to transcribe defensin genes at high levels. nih.govresearchgate.netresearchgate.net In situ hybridization experiments have confirmed that the same adipocytes that produce defensin also synthesize other antimicrobial peptides like diptericin, indicating a coordinated response to infection. nih.govresearchgate.net The defensin synthesized by the fat body is then secreted into the hemolymph, contributing to the systemic immune response. annualreviews.org
Structural Biology and Structure Function Relationships of Phormia Defensin a
Primary Amino Acid Sequence Characteristics
The amino acid sequence of Phormia defensin (B1577277) A is as follows:
| 1 | 10 | 20 | 30 | 40 |
| ATCDLL SGTGINHSAC | AAHCLLRGNR | GGYCNGK GVCVCRN | ||
| Table 1: Primary Amino Acid Sequence of Phormia defensin A researchgate.net |
This sequence reveals a specific arrangement of amino acids, including the conserved cysteine residues that are hallmarks of the insect defensin family. researchgate.netunimore.it
Advanced Three-Dimensional Structural Elucidation
Cysteine-Stabilized αβ (CSαβ) Motif Architecture
A central and highly conserved feature of this compound's structure is the Cysteine-Stabilized αβ (CSαβ) motif. rcsb.orgnih.gov This motif is characterized by an α-helix packed against a two-stranded antiparallel β-sheet, with the two structural elements covalently linked by disulfide bonds. nih.govmdpi.com This rigid core is a common feature among many other small, toxic proteins and is critical for the stability and function of insect defensins. nih.govresearchgate.net The CSαβ motif ensures the correct spatial presentation of amino acid side chains involved in interacting with bacterial membranes. nih.gov
Topology of Intramolecular Disulfide Bridges
The six cysteine residues in the primary sequence of this compound form three intramolecular disulfide bridges. tandfonline.comtandfonline.com The specific connectivity of these bridges has been determined through chemical and mass spectrometric analysis. nih.gov The disulfide bonds are crucial for stabilizing the tertiary structure of the peptide. creative-biolabs.comunimore.it Two of these disulfide bridges link the α-helix to the β-sheet, forming the core of the CSαβ motif, while the third bridge connects the N-terminal loop to one of the β-strands. nih.govcore.ac.uk This network of disulfide bonds confers significant stability to the molecule. creative-biolabs.com
| Disulfide Bridge | Connecting Residues |
| 1 | Cys4 - Cys25 |
| 2 | Cys10 - Cys33 |
| 3 | Cys14 - Cys35 |
| Table 2: Disulfide Bridge Connectivity in this compound unimore.it |
Analysis of α-Helical and β-Sheet Conformations
The three-dimensional structure of this compound features a well-defined α-helix and a twisted antiparallel β-sheet. nih.govcreative-biolabs.com The α-helix is amphipathic, meaning it has both hydrophobic and hydrophilic faces, which is a common characteristic of membrane-active peptides. core.ac.ukunimore.it The β-sheet is composed of two antiparallel strands. nih.gov The N-terminal portion of the peptide forms a more flexible loop. nih.govcore.ac.uk The stability and relative orientation of these secondary structural elements are maintained by the network of disulfide bonds. nih.govmdpi.com Circular dichroism studies have shown that the helical content of defensin A can be influenced by its environment, suggesting a degree of conformational flexibility that may be important for its function. nih.gov
Biophysical Properties and Their Correlation with Activity
The biological activity of this compound is intimately linked to its biophysical properties, which are a direct consequence of its primary sequence and three-dimensional structure.
Distribution of Charge and Cationicity on the Peptide Surface
This compound is a cationic peptide, carrying a net positive charge at physiological pH. core.ac.ukresearchgate.net This positive charge is a result of the presence of basic amino acid residues such as arginine and lysine (B10760008) in its sequence. researchgate.netnih.gov The distribution of these charges on the molecular surface is not uniform. Instead, they form distinct positively charged patches. nih.govresearchgate.netplos.org This electrostatic surface potential is believed to be crucial for the initial interaction of the defensin with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683). nih.govsmolecule.com The attraction between the cationic peptide and the anionic bacterial surface is a key initial step in its mechanism of action, leading to membrane disruption. nih.govnih.govnih.gov The distribution of charged and hydrophobic residues creates hydrophilic and hydrophobic patches on the protein surface, which likely facilitates its penetration into the lipid bilayer of the target cell membrane. nih.govcore.ac.uk
Amphipathic Nature and its Implications for Membrane Interactions
The biological activity of this compound, particularly its potent antimicrobial action, is intrinsically linked to its amphipathic structure. This characteristic allows the peptide to interact with and disrupt the cytoplasmic membranes of target microorganisms, which is believed to be the primary mechanism of its antibacterial effect. nih.govcore.ac.uk
The initial step in the interaction of this compound with a bacterial cell is thought to be an electrostatic attraction between the positively charged defensin molecule and the negatively charged components of the microbial membrane, such as anionic phospholipids. nih.govcore.ac.ukmdpi.com Research has demonstrated that the penetration of this compound is significantly greater in monolayers composed of anionic phospholipids compared to those made of zwitterionic phospholipids like phosphatidylcholines. core.ac.uknih.gov
Once this initial electrostatic binding occurs, the amphipathic nature of this compound facilitates its insertion into the lipid bilayer. mdpi.com The hydrophobic regions of the peptide interact favorably with the acyl chains of the membrane lipids, while the hydrophilic regions remain exposed to the aqueous environment or interact with the polar head groups of the phospholipids. core.ac.uk This insertion process disrupts the local membrane structure, leading to increased permeability. nih.gov
Studies on the interaction of this compound with phospholipid monolayers have provided detailed insights into this process. It has been observed that this compound can form complexes with phospholipids, with an apparent stoichiometry of 1:4 (defensin to phospholipid). core.ac.uknih.gov These complexes are not miscible within the lipid phase, leading to the creation of microheterogeneity in the membrane. core.ac.uknih.gov It is hypothesized that these defensin-lipid clusters may be related to the formation of voltage-dependent ion channels, which are a key aspect of the biological activity of this compound. core.ac.uknih.gov The formation of these channels or pores ultimately leads to the leakage of essential ions and molecules from the bacterial cell, dissipation of the membrane potential, and eventual cell death. core.ac.uk
The α-helical content of this compound has been shown to be sensitive to the surrounding environment, suggesting that the peptide may undergo conformational changes upon interacting with the membrane, further facilitating its disruptive action. core.ac.uk The ability of this compound and similar insect defensins to fold into highly amphipathic conformations upon interacting with biological membranes is a crucial aspect of their mechanism of action. mdpi.com
Research Findings on this compound Membrane Interactions
| Parameter | Observation | Implication | Reference |
| Lipid Monolayer Penetration | Higher penetration in anionic phospholipid monolayers compared to zwitterionic monolayers. | Initial electrostatic interactions are crucial for membrane targeting. | core.ac.uknih.gov |
| Defensin-Phospholipid Complex Formation | Forms 1:4 complexes with phospholipids. | Induces microheterogeneity in the lipid membrane. | core.ac.uknih.gov |
| Structural Motif | Cysteine-stabilized αβ (CSαβ) motif creates distinct hydrophobic and hydrophilic patches. | Facilitates insertion into and disruption of the lipid bilayer. | nih.govcore.ac.uk |
| Proposed Mechanism of Action | Formation of voltage-dependent channels. | Leads to membrane permeabilization and cell death. | core.ac.ukcore.ac.uknih.gov |
| Conformational Changes | α-helical content is sensitive to environmental conditions. | Suggests a dynamic interaction with the membrane, possibly enhancing disruption. | core.ac.uk |
Mechanisms of Antimicrobial Action of Phormia Defensin a
General Principles of Insect Defensin-Mediated Antimicrobial Activity
Insect defensins are characterized by their relatively small size (typically 3-6 kDa) and a highly conserved three-dimensional structure. nih.gov This structure includes an N-terminal loop, a central α-helix, and a C-terminal antiparallel β-sheet, all stabilized by a characteristic motif of three intramolecular disulfide bridges. This arrangement is known as the cysteine-stabilized αβ (CSαβ) motif.
The primary mode of action for most insect defensins involves the disruption of microbial cell membranes. nih.gov Being cationic, these peptides are electrostatically attracted to the negatively charged components of bacterial cell surfaces, such as anionic phospholipids (B1166683). nih.gov This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential cytoplasmic contents, depolarization of the membrane potential, and ultimately, cell death. While highly effective against Gram-positive bacteria, the outer membrane of Gram-negative bacteria often presents a barrier, making them generally less susceptible. nih.gov
Molecular Interactions with Microbial Cell Membranes
The bactericidal activity of Phormia defensin (B1577277) A is directly linked to its ability to compromise the integrity of the microbial cytoplasmic membrane. This process is driven by a series of specific molecular interactions.
Inducement of Membrane Permeabilization and Pore Formation
Research has demonstrated that Phormia defensin A effectively permeabilizes the cytoplasmic membrane of susceptible bacteria. It achieves this by forming voltage-dependent channels through the lipid bilayer. The formation of these channels leads to a cascade of detrimental effects for the bacterium, including a rapid loss of cytoplasmic potassium (K+), a partial depolarization of the inner membrane, a significant decrease in cytoplasmic ATP, and the inhibition of cellular respiration. Patch-clamp experiments have further supported this mechanism, showing that insect defensins can indeed form channels in artificial lipid membranes (liposomes).
Role of Electrostatic Interactions with Anionic Phospholipids
As a cationic (positively charged) peptide, this compound is initially drawn to the negatively charged surface of bacterial membranes. This attraction is a critical first step in its antimicrobial action. Studies using lipid monolayers have shown that the penetration of defensin A is significantly higher in membranes composed of anionic phospholipids compared to those made of zwitterionic (neutral) phospholipids like phosphatidylcholines. This strong electrostatic interaction facilitates the subsequent steps of membrane disruption. It is proposed that this interaction leads to the formation of defensin A-lipid complexes, creating microheterogeneity within the membrane that may be the precursors to the formation of ion channels.
Spectrum of Pathogen Inhibition
This compound exhibits a selective spectrum of activity, showing high potency against certain types of bacteria while being less effective against others.
Efficacy Against Gram-Positive Bacterial Species
This compound is predominantly active against Gram-positive bacteria. This is a characteristic feature of many insect defensins. Its potent activity has been documented against various species in this group. For instance, it is highly effective against Micrococcus luteus, which is often used as a test organism to study its mode of action. The peptide disrupts the permeability of the M. luteus cytoplasmic membrane at micromolar concentrations.
| Gram-Positive Bacteria | Activity Level |
| Micrococcus luteus | High |
| Staphylococcus aureus | Moderate |
| Bacillus subtilis | Moderate |
This table is generated based on qualitative and comparative data from multiple sources. Specific MIC values for this compound are not consistently reported across the literature, but its high efficacy against Gram-positive bacteria is well-established.
Activity Against Gram-Negative Bacterial Species
Consistent with the general properties of insect defensins, this compound shows weak or limited activity against Gram-negative bacteria. The robust outer membrane of Gram-negative species, which contains lipopolysaccharides (LPS), acts as a formidable barrier, preventing the peptide from reaching its target, the inner cytoplasmic membrane. While the injection of both Gram-positive and Gram-negative bacteria can induce the synthesis of defensin in the insect, the peptide's direct killing activity is primarily focused on the former. researchgate.net
| Gram-Negative Bacteria | Activity Level |
| Escherichia coli | Low to Inactive |
This table reflects the general consensus in the referenced literature that this compound has minimal activity against Gram-negative bacteria like E. coli.
Antifungal Activities
This compound, an antimicrobial peptide from the black blow fly Phormia terranovae, is primarily recognized for its potent activity against Gram-positive bacteria. nih.govresearchgate.net Its efficacy against fungi is comparatively limited and often requires higher concentrations to observe an effect. nih.gov While insect defensins as a class have a broad spectrum of activity that can include fungi, this compound's action is more selective. nih.govcapes.gov.br
Research indicates that while some insect defensins are potent antifungal agents, others, like this compound, are mainly antibacterial. nih.govmdpi.com The structural motif known as the cysteine-stabilized αβ (CSαβ) is common to these peptides, but variations in the amino acid sequence and surface charge distribution likely account for the differences in antimicrobial specificity. nih.govnih.gov For instance, studies comparing various insect defensins show that some are purely antifungal, while this compound requires high concentrations to affect the growth of even a limited number of fungal species. nih.gov The peptide does exhibit slight antifungal activity against Candida albicans, but with a high minimal inhibitory concentration (MIC). mdpi.com
Below is a data table summarizing the reported antifungal activity of this compound against specific fungal species.
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Activity Level | Research Findings |
|---|---|---|
| Neurospora crassa | Low | High concentrations are required to affect growth. nih.gov |
Anti-Protozoan Activities
In contrast to its modest antifungal capabilities, this compound has demonstrated significant anti-protozoan effects. nih.govpnas.org Studies have specifically highlighted its activity against parasites from the genus Plasmodium, which are responsible for malaria.
Purified defensin from Phormia terranovae has been shown to have a profound toxic effect on the developmental stages of Plasmodium gallinaceum, a model organism for studying human malaria, within the mosquito vector Aedes aegypti. nih.govpnas.org The research observed that the peptide could reduce the number of oocysts in the mosquito midgut and cause alterations to the morphology of sporozoites, the infective stage of the parasite. nih.govpnas.orgresearchgate.net This suggests that this compound can interfere with the parasite's life cycle, potentially blocking its transmission. pnas.org Although the precise mechanism of action on protozoa is not fully understood, it is believed to involve interactions with the parasite's membrane, similar to its antibacterial action. nih.govpnas.org
The table below details the research findings on the anti-protozoan activity of this compound.
Table 2: Anti-Protozoan Activity of this compound
| Protozoan Species | Host/Vector Model | Observed Effects |
|---|---|---|
| Plasmodium gallinaceum | Aedes aegypti (mosquito) | Profound toxic effect on oocyst development in the midgut. nih.govpnas.org |
Microbial Adaptation and Resistance Mechanisms Against Defensins
The widespread presence of antimicrobial peptides like defensins in nature has driven microbes to evolve sophisticated countermeasures. peerj.com While specific resistance mechanisms against this compound have not been extensively detailed, the strategies employed by bacteria and other microbes against the broader class of cationic defensins are well-documented and likely applicable. academie-sciences.frnih.gov These mechanisms generally aim to prevent the peptide from reaching and disrupting its primary target, the microbial cell membrane. frontiersin.org
Key resistance strategies include:
Modification of the Cell Envelope: This is a primary defense mechanism involving the alteration of the net surface charge of the microbe. cabidigitallibrary.org By modifying anionic molecules on their surface, bacteria can electrostatically repel cationic defensins.
In Gram-positive bacteria like Staphylococcus aureus, the enzyme MprF modifies membrane phosphatidylglycerol with L-lysine, while the dlt operon incorporates D-alanine into teichoic acids. academie-sciences.frresearchgate.net Both modifications increase the positive charge of the cell envelope, reducing its affinity for defensins. academie-sciences.fr
Gram-negative bacteria such as Salmonella can modify the lipid A portion of their lipopolysaccharide (LPS), for example, by adding arabinose. cabidigitallibrary.org This modification, often controlled by the PhoP-PhoQ regulatory system, decreases the negative charge of the outer membrane. academie-sciences.fr
Active Efflux Pumps: Some bacteria utilize energy-dependent efflux pumps to actively transport defensins out of the cell, preventing them from reaching lethal concentrations at the cytoplasmic membrane. academie-sciences.frpiwet.pulawy.pl The Mtr efflux system in Neisseria gonorrhoeae is one such example that confers resistance to defensin-like peptides. academie-sciences.fr
Proteolytic Degradation: Certain pathogens produce proteases that can cleave and inactivate defensins. academie-sciences.frpiwet.pulawy.pl Bacteria from genera such as Proteus, Salmonella, and Pseudomonas are known to produce enzymes capable of degrading antimicrobial peptides. piwet.pulawy.pl
Sequestration and Trapping: Microbes can produce surface-associated or secreted proteins that bind to defensins, effectively neutralizing them before they can damage the cell. nih.govfrontiersin.org Another strategy is the formation of a polysaccharide capsule, which acts as a physical barrier, preventing the defensins from reaching the cell membrane. frontiersin.orgcabidigitallibrary.org Biofilm formation also provides a protective matrix that can limit peptide penetration. cabidigitallibrary.org
The following table summarizes these microbial adaptation and resistance mechanisms.
Table 3: Microbial Resistance Mechanisms to Defensins
| Mechanism | Microbial Component/System | Effect on Defensin | Example Organisms |
|---|---|---|---|
| Cell Envelope Modification | D-alanylation of teichoic acids; Lysine (B10760008) addition to phosphatidylglycerol | Electrostatic repulsion | Staphylococcus aureus, Listeria monocytogenes academie-sciences.frcabidigitallibrary.org |
| Cell Envelope Modification | Covalent modification of lipopolysaccharide (LPS) | Electrostatic repulsion | Salmonella Typhimurium, Proteus mirabilis academie-sciences.frcabidigitallibrary.org |
| Active Efflux | Energy-dependent efflux pumps (e.g., Mtr system) | Expulsion of peptide from the cell | Neisseria gonorrhoeae academie-sciences.fr |
| Proteolytic Degradation | Secreted proteases | Enzymatic inactivation of peptide | Pseudomonas aeruginosa, Enterococcus faecalis frontiersin.orgpiwet.pulawy.pl |
| Physical Barrier/Trapping | Polysaccharide capsule; Biofilm matrix | Sequesters peptide, prevents access to membrane | Klebsiella pneumoniae frontiersin.org |
Evolutionary Biology and Comparative Genomics of Phormia Defensin a
Phylogenetic Analysis and Classification within Insect Defensins
Insect defensins are a major family of AMPs characterized by a specific three-dimensional structure known as the cysteine-stabilized α-helix/β-sheet (CSαβ) motif. plos.orgbiorxiv.orgfrontiersin.org This structure, which consists of an α-helical domain and two anti-parallel β-strands, is stabilized by three or four intramolecular disulfide bonds. plos.orgmdpi.com Based on structural topologies, insect defensins are broadly classified, with most, including Phormia defensin (B1577277) A, belonging to the CSαβ group. plos.org
Phylogenetic analyses based on amino acid sequences reveal distinct evolutionary lineages of defensins across different insect orders. nih.gov Phormia defensin A, often referred to as phormicin in broader studies, clusters squarely within the Dipteran clade. nih.govresearchgate.net This clade is distinct from those containing defensins from other insect orders such as Hymenoptera and Hemiptera. nih.gov For instance, phylogenetic trees show that the phormicin from Protophormia terraenovae is closely related to defensins from other flies like the house fly (Musca domestica) and the flesh fly (Sarcophaga peregrina), but more distantly related to those from bees (Hymenoptera) or bugs (Hemiptera). nih.gov The defensin from Aedes aegypti (a mosquito, also in Diptera) shows 80% identity and 93% similarity to this compound. nih.gov This demonstrates a clear evolutionary path where defensin genes have diverged along with the speciation of their host insects.
| Insect Order | Representative Species | Defensin/Phormicin Name | Phylogenetic Clade |
|---|---|---|---|
| Diptera | Protophormia terraenovae | Phormicin (Defensin A) | Diptera |
| Diptera | Bactrocera oleae (Olive fruit fly) | BoPho | Diptera |
| Diptera | Ceratitis capitata (Medfly) | CcPho | Diptera |
| Diptera | Musca domestica (House fly) | MdDef | Diptera |
| Hemiptera | Acyrthosiphon pisum (Pea aphid) | Defensin | Hemiptera |
| Hymenoptera | Apis mellifera (Honeybee) | Royalisin | Hymenoptera |
Evolutionary Trajectories and Conserved Elements
The evolutionary trajectory of insect defensins like this compound is marked by a combination of strong conservation in its core structure and variability in other regions. The defining feature is the CSαβ motif, which is stabilized by a conserved pattern of six cysteine residues forming three disulfide bonds (typically Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6). biorxiv.orgnih.gov This structural scaffold is crucial for the peptide's antimicrobial function and is highly conserved across vast evolutionary distances. biorxiv.org However, the length and amino acid sequence of the loops connecting these conserved cysteine residues, particularly the N-terminal loop, can be highly variable, which may contribute to differences in the spectrum of activity. frontiersin.orgresearchgate.net
Although the name "defensin" was applied to the insect peptides due to initial perceived similarities in function and sequence with mammalian defensins, they are a classic example of convergent evolution. oup.comresearchgate.net Detailed structural and genetic analyses have revealed that insect and mammalian defensins belong to two independent superfamilies that evolved from different ancestors. oup.comresearchgate.netfigshare.com
Insect defensins are classified as cis-defensins . researchgate.netfigshare.com In this group, a pair of cysteines in a C-x-C motif on the final β-strand forms disulfide bonds with cysteines on the α-helix. figshare.com In contrast, mammalian defensins are trans-defensins , where the cysteine spacing and disulfide bond connectivity are different, leading to a distinct three-dimensional fold despite a superficially similar structure. oup.comresearchgate.net This fundamental difference in disulfide topology is clear evidence that while both groups of molecules evolved to serve a similar purpose in innate immunity, they did so independently. oup.comresearchgate.net
Defensins are one of the most widespread families of antimicrobial peptides in insects. mdpi.comroyalsocietypublishing.org They are found in phylogenetically ancient orders like Odonata (dragonflies) as well as in the more recent and diverse holometabolous orders, including Diptera, Coleoptera, Hymenoptera, and Lepidoptera. nih.govnih.govroyalsocietypublishing.org This broad distribution suggests that an ancestral arthropod defensin gene was present in the common ancestor of all insects and was largely retained throughout their evolution due to its essential role in host defense. nih.govmdpi.com While the core CSαβ structure is conserved, the specific sequences of defensins vary between orders, reflecting adaptation to the different pathogenic pressures each lineage has faced. biorxiv.org
| Insect Order | Defensin Presence Confirmed |
|---|---|
| Diptera (Flies, Mosquitoes) | Yes |
| Coleoptera (Beetles) | Yes |
| Hymenoptera (Bees, Ants) | Yes |
| Lepidoptera (Moths, Butterflies) | Yes |
| Hemiptera (True Bugs, Aphids) | Yes |
| Odonata (Dragonflies) | Yes |
| Phthiraptera (Lice) | Yes |
| Zygentoma (Silverfish) | Yes |
Convergent Evolution with Mammalian Defensins
Genetic Duplication Events and Peptide Diversification
Gene duplication is a primary engine of evolution for antimicrobial peptides, and defensins are no exception. royalsocietypublishing.orgcdnsciencepub.com The presence of multiple defensin genes or variants within a single insect species is a common finding, suggesting that defensin genes have undergone repeated duplication events. mdpi.commdpi.com Following duplication, the resulting paralogous genes can evolve under different selective pressures. mdpi.com
This process, known as divergent evolution, can lead to the diversification of peptides, where one copy might retain the original antimicrobial function while the other acquires a new function (neofunctionalization) or becomes specialized for expression at a different life stage or in a different tissue (subfunctionalization). royalsocietypublishing.orgcdnsciencepub.com For example, studies in Drosophila have identified a new gene that originated from an ancestral defensin through gene duplication followed by a genetic deletion; this new peptide has a novel function in neutralizing bacterial toxins rather than killing the bacteria directly. nih.gov This ongoing process of duplication and diversification allows insects to fine-tune their immune responses and adapt to new or evolving pathogens. mdpi.com
Adaptive Significance of Defensin Evolution in Insect Immunity
The evolution of the defensin family is of immense adaptive significance for insect survival. The ability to generate a diverse arsenal (B13267) of AMPs through processes like gene duplication allows insects to counter a wide spectrum of pathogens encountered in their environments. mdpi.comroyalsocietypublishing.org The conservation of the core CSαβ scaffold provides a stable and effective framework for antimicrobial activity, while the diversification of the variable regions allows for the fine-tuning of this activity against specific pathogens. frontiersin.orgmdpi.com
This evolutionary plasticity is crucial for an innate immune system that lacks the somatic recombination-based adaptive immunity of vertebrates. The presence of defensins that are active at different developmental stages, as seen in the house fly, highlights how this evolutionary process allows for tailored protection throughout an insect's life history. cdnsciencepub.com Ultimately, the evolutionary trajectory of defensins like this compound showcases a dynamic system where gene duplication, divergence, and strong selective pressure have created a versatile and essential component of insect host defense. royalsocietypublishing.orgmdpi.com
Academic Research Methodologies and Experimental Approaches Applied to Phormia Defensin a
Molecular Cloning and Genetic Characterization Techniques
The initial characterization of Phormia defensin (B1577277) A involved the molecular cloning of its corresponding complementary DNA (cDNA). researchgate.netembopress.orgnih.gov This process was essential for deducing the amino acid sequence of the peptide and understanding its precursor form.
Key Findings from Molecular Cloning:
Prepro-peptide Structure: Molecular cloning and primer extension studies revealed that insect defensin is synthesized as a prepro-peptide. researchgate.netembopress.orgnih.gov This precursor molecule undergoes processing to yield the mature, active defensin A.
Component Peptides: The prepro-peptide consists of a putative signal peptide of 23 residues, a prosequence of 34 residues, and the mature defensin A of 40 residues. embopress.orgnih.gov
cDNA Libraries: The cDNA for defensin A was cloned from cDNA libraries constructed from immune-challenged Phormia terranovae larvae. researchgate.netembopress.orgnih.gov This approach ensures that the genes induced during an immune response are captured for analysis.
Table 1: Components of the Phormia defensin A Prepro-peptide
| Peptide Component | Length (Amino Acid Residues) | Function |
|---|---|---|
| Signal Peptide | 23 | Directs the prepro-peptide into the secretory pathway. |
| Prosequence | 34 | May be involved in proper folding and inhibition of premature activity. |
| Mature Defensin A | 40 | The active antimicrobial peptide. embopress.org |
This table summarizes the different parts of the initial protein synthesized from the defensin A gene and their respective lengths and proposed functions.
Gene Expression Analysis Techniques
To understand when and where this compound is produced, researchers have utilized various gene expression analysis techniques. These methods provide insights into the regulation of defensin A synthesis in response to immune challenges.
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR)
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to detect and quantify RNA levels. thermofisher.comnih.govwikipedia.org In the context of this compound, RT-qPCR would be used to measure the amount of defensin A mRNA in different tissues or at different time points after an immune stimulus. This method involves the reverse transcription of RNA into cDNA, followed by the amplification of the target cDNA in real-time using fluorescent probes. thermofisher.comnih.govbio-rad.com The level of fluorescence is directly proportional to the amount of amplified product, allowing for the quantification of the initial mRNA template. wikipedia.orgbio-rad.com While specific RT-qPCR data for this compound is not detailed in the provided search results, the technique is a standard and crucial method for such gene expression studies. tandfonline.comnih.gov
In Situ Hybridization for Spatial Expression Profiling
In situ hybridization is a powerful technique that allows for the localization of specific mRNA sequences within a cell or tissue. researchgate.net This method has been instrumental in identifying the specific cell types responsible for producing this compound.
Key Findings from In Situ Hybridization:
Cellular Sites of Synthesis: Using radiolabeled oligonucleotide probes complementary to the defensin A mRNA, researchers have shown that the peptide is synthesized in two main cell types: thrombocytoids (a type of blood cell) and adipocytes (fat body cells). researchgate.netembopress.orgnih.govembopress.org
Co-expression with Other Peptides: In situ hybridization has also demonstrated that defensin A is concomitantly synthesized with another antibacterial peptide, diptericin, within the same cells. researchgate.netembopress.orgnih.govresearchgate.net
Inducible Expression: The technique confirmed that the expression of defensin A mRNA is induced upon challenge, as no hybridization signal was observed in the adipocytes of unchallenged larvae. researchgate.netresearchgate.net
Structural Determination Methodologies
Determining the three-dimensional structure of this compound is critical for understanding its mechanism of action. The primary method used for this purpose has been Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
NMR spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. arxiv.org For this compound, two-dimensional (2D) ¹H NMR studies have been pivotal in elucidating its solution structure. nih.govnih.gov
Key Structural Features Revealed by NMR:
Secondary Structure Elements: The α-helix encompasses residues 14-24, while the antiparallel β-sheet is formed by residues 27-40. nih.gov
Disulfide Bridges: The structure is stabilized by three intramolecular disulfide bridges, which are characteristic of insect defensins. nih.govfrontiersin.org Two of these bridges connect the α-helix and the β-sheet. core.ac.uk
Structural Refinement: A refined model of the defensin A structure was derived from an extensive analysis of 786 inter-proton Nuclear Overhauser Effects (NOEs). core.ac.uk
Table 2: Secondary Structure Elements of this compound as Determined by NMR
| Structural Element | Residue Positions | Description |
|---|---|---|
| N-terminal Loop | 4-14 | A flexible region at the beginning of the peptide. nih.govcore.ac.uk |
| α-helix | 14-24 | A helical segment stabilized by hydrogen bonds. nih.gov |
| Antiparallel β-sheet | 27-40 | Two β-strands running in opposite directions. nih.gov |
This table outlines the major secondary structural components of this compound and their locations within the amino acid sequence, as determined through NMR studies.
X-ray Crystallography for Crystalline Structure (if applicable)
X-ray crystallography is another powerful technique for determining the high-resolution three-dimensional structure of molecules, but it requires the molecule to be in a crystalline form. researchgate.net While the search results mention X-ray crystallography in the context of other defensins, there is no specific information indicating that the crystalline structure of this compound has been determined by this method. The primary structural data available for this peptide comes from NMR spectroscopy. core.ac.ukresearchgate.netresearchgate.net
Functional Bioassays for Antimicrobial Efficacy Assessment
The antimicrobial activity of this compound, an inducible antibacterial peptide from the flesh fly Phormia terranovae, has been primarily evaluated through functional bioassays. tandfonline.comembopress.org These assays are crucial for determining the peptide's spectrum of activity and its potency against various microorganisms.
Initial studies demonstrated that this compound is predominantly active against Gram-positive bacteria. embopress.orgroyalsocietypublishing.orgmdpi.com A common method to assess this is through growth inhibition assays . embopress.org In these assays, various concentrations of the purified or recombinantly produced peptide are incubated with a suspension of bacteria, and the inhibition of bacterial growth is measured over time, often by monitoring the optical density of the culture. mdpi.com The minimal inhibitory concentration (MIC) is a key metric derived from these assays, representing the lowest concentration of the peptide that prevents visible growth of the microorganism. For instance, recombinant CcDef2, a defensin from Coridius chinensis, showed inhibitory effects on Gram-positive bacteria with MICs ranging from 0.92 µM to 1.56 µM. mdpi.com While this compound is most potent against Gram-positive bacteria, some insect defensins have also shown activity against Gram-negative bacteria and fungi. royalsocietypublishing.orgfrontiersin.org
Another important functional bioassay investigates the peptide's mechanism of action, which involves permeabilizing the bacterial cell membrane. nih.govnih.gov Studies have shown that this compound forms voltage-dependent channels in the cytoplasmic membrane of bacteria like Micrococcus luteus. nih.gov This can be investigated using techniques that measure membrane integrity, such as monitoring the leakage of intracellular components or using fluorescent dyes that are sensitive to membrane potential or integrity.
Furthermore, researchers have studied the interaction of this compound with lipid monolayers as a model for the bacterial membrane. nih.govnih.gov These experiments revealed that the peptide's penetration is more significant in monolayers composed of anionic phospholipids (B1166683), which are characteristic of bacterial membranes, compared to zwitterionic phospholipids found in mammalian cells. nih.govnih.gov This preferential interaction is driven by electrostatic forces and leads to the formation of peptide-lipid complexes, which may be related to the ion channels responsible for its biological activity. nih.govnih.gov
Bioinformatics and Computational Modeling for Sequence and Structure Analysis
Bioinformatics and computational modeling are indispensable tools for analyzing the sequence and structure of this compound, providing insights that complement experimental data. yale.edunews-medical.net These approaches help in understanding structure-activity relationships and in predicting the properties of the peptide. rcsb.orgpdbj.org
Sequence Analysis: The amino acid sequence of this compound reveals it is a small, cationic peptide containing a conserved pattern of six cysteine residues. tandfonline.comfrontiersin.org These cysteines form three intramolecular disulfide bridges, which are crucial for the peptide's stability and three-dimensional structure. tandfonline.comresearchgate.net Bioinformatics tools like ClustalW are used for multiple sequence alignments to compare this compound with other insect defensins, highlighting conserved regions and variable domains. plos.org Such analyses have shown that while the cysteine pattern is highly conserved, the sequences of the loops between the cysteines can vary considerably, which may account for the different antimicrobial spectra of various insect defensins. frontiersin.org
Structural Modeling: The three-dimensional structure of this compound has been determined using nuclear magnetic resonance (NMR) spectroscopy. rcsb.orgmdpi.com This experimental data serves as a foundation for computational modeling. The structure reveals a characteristic fold known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an N-terminal loop, an α-helix, and an antiparallel β-sheet. rcsb.orgresearchgate.net The α-helix and β-sheet are linked by two of the three disulfide bridges. rcsb.org
Computational modeling, often based on homology modeling using templates like the known structure of this compound (PDB ID: 1ICA), is used to predict the structures of other related defensins. pdbj.orgmdpi.com These models are crucial for understanding how the distribution of hydrophobic and hydrophilic residues on the peptide's surface contributes to its interaction with bacterial membranes. rcsb.org For example, the structure of this compound shows distinct hydrophobic and hydrophilic patches, suggesting that the initial interaction with the negatively charged bacterial membrane is electrostatic, followed by insertion into the lipid bilayer. rcsb.org
Table 1: Key Structural Features of this compound
| Feature | Description | Reference |
| Molecular Weight | ~4 kDa | rcsb.org |
| Residue Count | 40 amino acids | tandfonline.comrcsb.org |
| Key Motif | Cysteine-stabilized αβ (CSαβ) | rcsb.orgresearchgate.net |
| Secondary Structures | N-terminal loop, α-helix, antiparallel β-sheet | rcsb.org |
| Disulfide Bridges | Three intramolecular bonds | tandfonline.com |
Heterologous Expression Systems for Peptide Production
The low abundance of this compound in its natural source necessitates the use of heterologous expression systems for its production in quantities sufficient for research and potential therapeutic applications. tandfonline.com Recombinant DNA technology offers a more scalable and cost-effective method for producing this peptide. nih.gov
Recombinant Production in Yeast Systems
Yeast, particularly Saccharomyces cerevisiae, has been successfully employed as a host for the production of active this compound. tandfonline.comsci-hub.se Yeast systems offer the advantage of being eukaryotic, which allows for proper protein folding and post-translational modifications, including the formation of disulfide bonds, which are critical for the activity of defensins. nih.gov
In a common strategy, the gene encoding this compound is fused to a leader sequence, such as the precursor of the yeast pheromone mating factor α (MFα1). tandfonline.com This leader sequence directs the secretion of the fusion protein into the culture medium. tandfonline.com During the secretion process, the leader sequence is cleaved by yeast proteases, like Kex2, releasing the mature, correctly processed, and biologically active defensin peptide. tandfonline.comusp.br This approach has been shown to result in high levels of secreted, active this compound. tandfonline.com The use of strong, inducible promoters can further enhance the yield of the recombinant peptide. usp.br
Table 2: Components of a Yeast Expression System for this compound
| Component | Function | Reference |
| Host Organism | Saccharomyces cerevisiae | tandfonline.com |
| Expression Vector | Plasmid containing the defensin gene | sci-hub.se |
| Promoter | Regulates gene transcription (e.g., MFα1 promoter) | sci-hub.se |
| Signal Sequence | Directs secretion (e.g., MFα1 pre-pro sequence) | tandfonline.com |
| Mature Peptide | This compound coding sequence | tandfonline.com |
Production in Insect Cell-Based Systems
Insect cell lines, often used in conjunction with the baculovirus expression vector system (BEVS), represent another powerful platform for the production of complex recombinant proteins like defensins. mdpi.comthescipub.com These systems are particularly well-suited for producing proteins that require post-translational modifications similar to those in higher eukaryotes. thescipub.com
The BEVS involves inserting the gene of interest into a baculovirus genome, which is then used to infect insect cells, such as those derived from Spodoptera frugiperda (e.g., Sf9 cells) or Trichoplusia ni (e.g., High Five™ cells). mdpi.comthescipub.com The infected cells then produce the recombinant protein. This system is advantageous for producing large, complex proteins and multi-protein complexes. thescipub.com For peptides like defensins, the ability of insect cells to correctly form disulfide bonds is a significant benefit. royalsocietypublishing.org While the manufacturing costs can be higher than for microbial systems, insect cell-based production is a promising tool for generating functional insect-derived recombinant peptides for therapeutic development. royalsocietypublishing.org
Biotechnological and Applied Research Perspectives of Phormia Defensin a
Design and Synthesis of Phormia Defensin (B1577277) A Functional Analogues
The unique structural attributes of Phormia defensin A, characterized by a cysteine-stabilized αβ (CSαβ) motif, make it an attractive template for the rational design of novel antimicrobial peptides. nih.govfrontiersin.org This motif consists of an α-helix and a β-sheet linked by disulfide bonds, providing a stable and well-defined three-dimensional structure. nih.govnih.gov Researchers are actively exploring the synthesis of functional analogues to enhance specific properties, such as antimicrobial potency, spectrum of activity, and stability.
Strategies for designing these analogues often involve modifications at various stages of chemical synthesis. rsc.org Structure-activity relationship (SAR) studies are crucial in this process, helping to identify key amino acid residues and structural domains responsible for the peptide's biological activity. nih.govfrontiersin.org For instance, studies on various insect defensins have shown that altering specific residues can lead to analogues with greater activity against certain pathogens, such as Staphylococcus aureus, than the original peptide. academicjournals.org By creating hybrid peptides or smaller synthetic versions, researchers aim to optimize the therapeutic potential while potentially reducing production costs. academicjournals.org
One approach involves creating mutant peptides based on alignments of multiple insect defensin sequences to pinpoint regions amenable to modification for increased efficacy. frontiersin.org The goal of these synthetic and design strategies is to develop new molecules that retain the core antimicrobial function of this compound while offering improved characteristics for various applications. rsc.org
Strategies for Scalable and Cost-Efficient Recombinant Production
The translation of this compound and its analogues from laboratory research to practical applications hinges on the ability to produce these peptides in large quantities and at a reasonable cost. While chemical synthesis is a viable option for producing peptides for research purposes, it can be expensive and generate toxic waste, making it less suitable for large-scale production. nih.gov Recombinant DNA technology offers a more sustainable, scalable, and cost-effective alternative. nih.govresearchgate.net
Various expression systems, including bacteria, yeast, insect cells, and plants, are being explored for the recombinant production of antimicrobial peptides. nih.gov Escherichia coli is a commonly used host due to its rapid growth, low cost, and well-understood genetics. researchgate.net However, the inherent antimicrobial nature of defensins can be toxic to the bacterial host, and their small size makes them susceptible to proteolytic degradation. researchgate.net
To overcome these challenges, several strategies have been developed:
Fusion Proteins: A common and effective strategy is to produce the AMP as a fusion protein. researchgate.net The defensin gene is linked to a larger, more stable protein partner, such as thioredoxin (Trx) or a chitin-binding domain (CBD). researchgate.netoup.com This fusion can reduce toxicity to the host cell and protect the smaller peptide from being broken down by cellular proteases. researchgate.net
Inclusion Bodies: Another approach is to engineer the expression system to produce the recombinant peptide in the form of inclusion bodies. These are dense, inactive aggregates of the protein that can be isolated and from which the active peptide can later be refolded and purified. researchgate.net
Optimized Host Strains and Vectors: The choice of bacterial strain and the expression vector is critical. For instance, the pET system is widely used for high-level protein expression in E. coli. researchgate.net
Recent advancements have also demonstrated cost-efficient methods for scaling up recombinant protein production using standard laboratory equipment, such as large Erlenmeyer flasks, which can minimize the need for significant capital investment in expensive bioreactors. corning.com
This compound as a Model for Novel Antimicrobial Scaffolds
The stable and well-defined three-dimensional structure of this compound makes it an excellent scaffold for protein engineering and the development of novel therapeutic and diagnostic molecules. nih.govfrontiersin.org Its cysteine-stabilized αβ motif provides a robust framework that can be modified to introduce new functionalities while maintaining structural integrity. nih.gov
This concept has been demonstrated by the creation of an optimized scaffold derived from insect defensin A, known as 1ICA29. creative-biolabs.com This smaller, 29-amino acid protein retains the core tertiary structure of the original molecule but has been engineered to eliminate its antimicrobial activity. creative-biolabs.com This modification is crucial because it allows for high-yield production in bacterial expression systems without causing harm to the host cells. creative-biolabs.com
The resulting scaffold, with its stable α-helix and two β-strands stabilized by disulfide bridges, can then be used in phage display technology. creative-biolabs.com By creating large libraries of random peptide sequences displayed on the surface of this scaffold, it becomes possible to select for molecules with novel binding properties to a wide range of targets. creative-biolabs.com This approach leverages the structural stability of the defensin framework to engineer new proteins with desired functions, moving beyond its native antimicrobial role. frontiersin.orgcreative-biolabs.com The defensin from the blowfly Lucilia sericata, named lucifensin, which is highly homologous to this compound, has also been identified as a potential scaffold for developing new drug candidates. oup.combiologiq.nl
Considerations for Mitigating Antimicrobial Resistance in Applied Contexts
A significant advantage of antimicrobial peptides like this compound is their potential to circumvent the growing problem of resistance to conventional antibiotics. researchgate.net The primary mechanism of action for many defensins involves the disruption of the bacterial cell membrane, a fundamental component of the cell that is less prone to the rapid evolutionary changes that lead to resistance. researchgate.netnih.gov
However, the potential for resistance development to AMPs, though generally lower than for traditional antibiotics, is not non-existent. Studies have shown that bacteria can develop resistance to individual, isolated AMPs. researchgate.net This has led to research into strategies to mitigate this risk in applied contexts.
Key considerations include:
Synergistic Combinations: Using AMPs in combination with conventional antibiotics can be a powerful strategy. This approach can enhance the efficacy of both agents and potentially reduce the likelihood of resistance emerging. science.govresearchgate.net
Natural Peptide Complexes: Research suggests that naturally occurring complexes of multiple insect AMPs may be inherently more resistant to the development of bacterial resistance than individual, purified peptides. researchgate.net This finding points towards the potential of using mixtures of AMPs or designing multi-target therapeutic agents.
Alternative Therapies: The use of defensins and other AMPs is part of a broader move towards alternative treatments to reduce reliance on traditional antibiotics. These alternatives include probiotics, immunostimulants, and phage therapy. nih.gov
Understanding Resistance Mechanisms: Continued research into the specific ways bacteria might develop resistance to defensins is crucial for designing next-generation peptides that are less susceptible to these mechanisms. nih.gov
By considering these factors, the application of this compound and its derivatives can be approached in a way that maximizes their therapeutic benefit while minimizing the long-term risk of contributing to antimicrobial resistance. ustb.ac.id
Q & A
Q. What experimental methodologies are recommended for characterizing the structural stability of Phormia defensin A under varying pH conditions?
Answer: To analyze structural stability, employ circular dichroism (CD) spectroscopy to monitor changes in secondary structure (e.g., α-helices, β-sheets) across pH gradients (3.0–10.0). Pair this with molecular dynamics simulations to predict residue-level interactions under acidic/alkaline stress. Validate findings using X-ray crystallography or cryo-EM for high-resolution structural snapshots .
Q. How can researchers design assays to evaluate the antimicrobial spectrum of this compound against Gram-negative and Gram-positive pathogens?
Answer: Use standardized broth microdilution assays (CLSI guidelines) with clinical isolates (e.g., E. coli, S. aureus). Include controls for membrane permeabilization (e.g., SYTOX Green uptake assays) and time-kill kinetics. Adjust peptide concentrations (1–100 µM) to assess dose-dependent activity and compare with known defensins (e.g., human β-defensin-2) .
Q. What are the best practices for isolating this compound from native sources, and how can purity be validated?
Answer: Use acid extraction from Phormia regina hemolymph followed by reversed-phase HPLC. Validate purity via MALDI-TOF mass spectrometry (expected MW ~7–8 kDa) and SDS-PAGE with silver staining. Confirm activity via radial diffusion assays against Micrococcus luteus .
Advanced Research Questions
Q. How can contradictory data on this compound’s tissue-specific expression patterns (e.g., hemocytes vs. mantle) be reconciled across studies?
Answer: Conduct longitudinal expression profiling using qRT-PCR with normalization to stable reference genes (e.g., RPL32). Account for post-stimulation timepoints (e.g., 0–48 hours post-pathogen challenge) and tissue-specific protease activity that may degrade mRNA. Cross-validate with RNA-seq datasets and in situ hybridization .
Q. What experimental frameworks are suitable for analyzing defensin interactions with host cell membranes versus microbial membranes?
Answer: Use surface plasmon resonance (SPR) to quantify binding affinity to lipid bilayers mimicking mammalian (e.g., phosphatidylcholine-rich) vs. bacterial (e.g., lipopolysaccharide-containing) membranes. Complement with atomic force microscopy (AFM) to visualize membrane disruption dynamics .
Q. How can researchers address variability in defensin activity due to post-translational modifications (PTMs) in recombinant vs. native this compound?
Answer: Perform comparative LC-MS/MS to map PTMs (e.g., glycosylation, phosphorylation) in native and recombinant peptides (e.g., yeast-expressed). Use site-directed mutagenesis to test functional impacts of specific modifications in antimicrobial assays .
Q. What statistical approaches are recommended for meta-analyses of defensin efficacy data across heterogeneous studies?
Answer: Apply random-effects models to aggregate data on minimum inhibitory concentrations (MICs) or hemolytic activity. Adjust for covariates like assay type (broth vs. agar), bacterial inoculum size, and defensin source. Use funnel plots to assess publication bias .
Methodological Challenges & Contradictions
Q. How should conflicting results about defensin-induced immunomodulation (pro-inflammatory vs. anti-inflammatory) be investigated?
Answer: Design co-culture systems with immune cells (e.g., macrophages) and pathogens. Measure cytokine profiles (IL-6, TNF-α) via multiplex ELISA under varying defensin concentrations. Differentiate direct immunomodulation from indirect effects via microbial load reduction .
Q. What strategies mitigate false positives in defensin synergy studies with conventional antibiotics?
Answer: Use checkerboard assays with fractional inhibitory concentration (FIC) indices and isobologram analysis. Confirm synergy via time-kill curves and transcriptomic profiling (e.g., RNA-seq of bacteria exposed to defensin + antibiotic) .
Q. How can researchers resolve discrepancies in defensin stability data under physiological conditions (e.g., serum proteases)?
Answer: Incubate defensins with human serum or purified proteases (e.g., trypsin) and track degradation via HPLC-MS. Engineer protease-resistant analogs by substituting labile residues (e.g., arginine → D-arginine) and test retention of activity .
Data Validation & Reproducibility
Q. What protocols ensure reproducibility in defensin expression studies using heterologous systems (e.g., E. coli, yeast)?
Answer: Standardize induction conditions (e.g., IPTG concentration, temperature) and include affinity tags (e.g., His-tag) for consistent purification. Validate folding via CD spectroscopy and compare antimicrobial activity to native peptide .
Q. How should researchers document and share raw data for defensin studies to comply with FAIR principles?
Answer: Deposit NMR/CD spectra in repositories like Zenodo or Figshare. Annotate datasets with experimental parameters (pH, temperature) and metadata standards (MIAME for genomics). Use DOIs for citeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
